Dicyanoketene ethylene acetal

Description

The exact mass of the compound 1,3-Dioxolane, 2-dicyanomethylene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

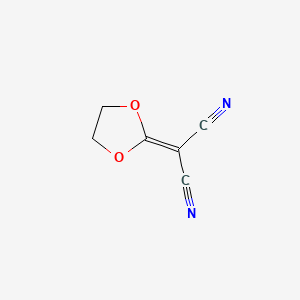

2-(1,3-dioxolan-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-3-5(4-8)6-9-1-2-10-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPZBDNODBHUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=C(C#N)C#N)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205481 | |

| Record name | 1,3-Dioxolane, 2-dicyanomethylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5694-65-5 | |

| Record name | 2-(1,3-Dioxolan-2-ylidene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-dicyanomethylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,.alpha.-malononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-dicyanomethylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dicyanoketene ethylene acetal chemical structure and properties

Part 1: Executive Summary

Dicyanoketene ethylene acetal (DCKEA) is a specialized electron-deficient olefin that serves a dual function in advanced organic synthesis: it is both a versatile "push-pull" building block for heterocyclic construction and a mild, neutral

Unlike traditional Lewis acids (e.g.,

This guide details the structural basis of DCKEA's reactivity, a validated synthesis protocol from tetracyanoethylene (TCNE), and its application in high-value transformations.

Part 2: Chemical Identity & Structural Properties

DCKEA is a cyclic acetal derivative of dicyanoketene. Its stability contrasts sharply with the transient nature of the parent dicyanoketene, making it a storable reagent.

Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 2-(Dicyanomethylene)-1,3-dioxolane | |

| CAS Number | 5694-65-5 | |

| Molecular Formula | ||

| Molecular Weight | 136.11 g/mol | |

| Appearance | Large, slightly pink needles | Colorless when pure; pink due to trace charge-transfer complexes. |

| Melting Point | 115 – 116.5 °C | Sharp melting point indicates high purity. |

| Solubility | Soluble in MeCN, THF, Acetone | Limited solubility in non-polar hydrocarbons. |

Electronic Structure: The "Push-Pull" Effect

The reactivity of DCKEA is governed by the antagonistic electronic effects across its exocyclic double bond:

-

Push: The dioxy-acetal moiety donates electron density (

effect) into the -

Pull: The two cyano groups strongly withdraw electron density (

effects).

This creates a highly polarized alkene with significant positive character at the acetal carbon (C2) and negative character at the dicyanomethylene carbon. This polarization is the driver for its activity as a

Part 3: Synthesis Protocol

Principle: The synthesis involves the nucleophilic displacement of two cyano groups from tetracyanoethylene (TCNE) by ethylene glycol. Urea is included to facilitate the reaction, likely acting as a buffer or scavenger for the generated HCN equivalents (as cyanates/ammonium salts), preventing polymerization or reversal.

Safety Warning:

-

TCNE is highly toxic and releases HCN upon hydrolysis.

-

HCN is fatal. All operations must be performed in a well-ventilated fume hood.

-

PPE: Nitrile gloves, lab coat, safety glasses.

Materials

-

Tetracyanoethylene (TCNE): 25.6 g (0.20 mol)[1]

-

Ethylene Glycol (Distilled): 50 mL[1]

-

Urea: 4.0 g (0.067 mol)[1]

-

Solvents: Ethanol (for recrystallization), Ice water.

Step-by-Step Procedure

-

Preparation : In a 125-mL Erlenmeyer flask, dissolve 4.0 g of Urea in 50 mL of ethylene glycol .

-

Addition : Add 25.6 g of finely divided TCNE to the solution.

-

Reaction : Heat the flask on a steam bath to 70–75°C .

-

Crystallization : Cool the solution rapidly in an ice-water bath . The product will precipitate as large needles.[1]

-

Filtration : Collect the solid on a Büchner funnel.

-

Washing :

-

Wash twice with 25 mL cold ethylene glycol .[1]

-

Wash thoroughly with cold water to remove residual glycol and urea.

-

-

Purification : Recrystallize from ethanol. Treatment with decolorizing carbon can remove the pink tint, though the slightly pink product is typically pure enough for synthesis.

-

Yield : Expect 21–23 g (77–85%) .

Figure 1: Workflow for the synthesis of this compound from TCNE.

Part 4: Reactivity & Applications

DCKEA is valuable because it bridges the gap between traditional organic reagents and catalytic promoters.

As a -Acid Catalyst

DCKEA acts as a neutral, organic Lewis acid. The electron-deficient

-

Tetrahydropyranylation (THP protection):

-

DCKEA catalyzes the addition of alcohols to 3,4-dihydro-2H-pyran.

-

Advantage: Neutral conditions prevent acid-catalyzed rearrangement of sensitive substrates (e.g., allylic alcohols).

-

-

Deprotection:

-

Efficiently cleaves MOM (methoxymethyl), THP, and acetal groups in aqueous acetonitrile.

-

Mechanism: The "push-pull" alkene accepts electron density from the acetal oxygen, weakening the C-O bond.

-

As a Synthetic Building Block

The exocyclic double bond is a potent electrophile, reacting with nucleophiles to form zwitterionic species or heterocycles.

-

Reaction with Tertiary Amines:

-

Forms Quaternary Ammonium Inner Salts .

-

Utility: Characterization of amines; the products are often crystalline solids with sharp melting points.

-

-

Reaction with Sulfides:

-

Forms Sulfonium Inner Salts .

-

-

Heterocycle Synthesis:

-

Reacts with amidines or hydrazines to yield Pyrimidines and Pyrazoles .

-

The dicyanomethylene group serves as a leaving group equivalent or participates in cyclization depending on the nucleophile.

-

Figure 2: Reactivity profile of DCKEA demonstrating its roles in catalysis and synthesis.

Part 5: Safety & Handling

-

Precursor Hazard (TCNE): Tetracyanoethylene is a potent source of cyanide. It liberates HCN in contact with water or moist air. Store in a desiccator.

-

Product Handling: While DCKEA is more stable, it should be treated as a potential irritant and toxic substance. Avoid inhalation of dust.

-

Waste Disposal: All cyanide-containing waste (including mother liquors from the synthesis) must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

-

Organic Syntheses Procedure : Dickinson, C. L.; Melby, L. R. "this compound".[1] Organic Syntheses, 1967 , 47, 52.

-

Catalytic Application : Miura, T.; Masaki, Y. "this compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols". Synthetic Communications, 1995 , 25(13), 1981–1987.

- Polymer Supported Catalyst: Masaki, Y.; Tanaka, N.; Miura, T. "Polymer-Supported Dicyanoketene Acetal: A Novel Mild -Acid Catalyst". Tetrahedron Letters, 1998, 39, 5799.

-

Heterocycle Synthesis : Middleton, W. J.; Engelhardt, V. A. "Cyanocarbon Chemistry. IX. Heterocyclic Compounds from Dicyanoketene Acetals". Journal of the American Chemical Society, 1958 , 80(11), 2829–2832.

Sources

CAS 5694-65-5 physical properties and safety data

An In-depth Technical Guide to 5-Methoxy-2-nitrobenzoic Acid (CAS 1882-69-5) for Researchers and Drug Development Professionals

Abstract

5-Methoxy-2-nitrobenzoic acid, identified by CAS number 1882-69-5, is a pivotal chemical intermediate in the landscape of pharmaceutical synthesis and drug development.[1][2] Its unique molecular architecture, featuring a methoxy, a nitro, and a carboxylic acid group on a benzene ring, provides a versatile platform for the construction of complex bioactive molecules.[3] This technical guide offers a comprehensive overview of the critical physical properties, safety data, and handling protocols for 5-Methoxy-2-nitrobenzoic acid, tailored for researchers and scientists in the field.

Chemical Identity and Molecular Structure

5-Methoxy-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of its functional groups dictates its reactivity and utility as a building block in organic synthesis.

-

IUPAC Name: 5-methoxy-2-nitrobenzoic acid

-

Synonyms: 6-Nitro-m-anisic acid, 2-nitro-5-methoxy-benzoic acid[1][4]

-

CAS Number: 1882-69-5

-

Molecular Formula: C₈H₇NO₅[1]

-

Molecular Weight: 197.14 g/mol [1]

The structure of 5-Methoxy-2-nitrobenzoic acid is presented below:

Caption: Chemical structure of 5-Methoxy-2-nitrobenzoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The key properties of 5-Methoxy-2-nitrobenzoic acid are summarized in the table below.

| Property | Value | Source |

| Appearance | Light orange to yellow to green powder or crystals | [1] |

| Melting Point | 125-130 °C | [1][2][4] |

| Boiling Point | 399.7 °C at 760 mmHg | [1][4] |

| Density | 1.430 g/cm³ | [1][4] |

| Solubility | Soluble in methanol | [1] |

| Vapor Pressure | 4.17 x 10⁻⁷ mmHg at 25 °C | [1][4] |

Applications in Drug Discovery and Development

5-Methoxy-2-nitrobenzoic acid is a valuable starting material for the synthesis of a variety of biologically active molecules. Its functional groups allow for diverse chemical transformations, making it a versatile intermediate.

-

Synthesis of Bioactive Compounds: It is employed in the preparation of neuroprotective agents like dictyoquinazol A and antitumor compounds such as pyrrolobenzodiazepines.[1][2]

-

Precursor for Antimitotic Agents: This compound is used in the synthesis of 2-aminocombretastatin derivatives, which have potential as antimitotic agents.[2][4]

-

Intermediate for Cathepsin S Inhibitors: It serves as a building block in the synthesis of Cathepsin S inhibitors, which have applications in antitumor research.[2][4]

The general workflow for utilizing 5-Methoxy-2-nitrobenzoic acid in the synthesis of a target bioactive molecule is illustrated below.

Caption: Flowchart for responding to a chemical spill of 5-Methoxy-2-nitrobenzoic acid.

Storage and Incompatibility

-

Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container. [1]Recommended storage temperature is below 15°C. [1]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents. [5]

First-Aid Measures

In case of accidental exposure, the following first-aid measures should be taken immediately:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [5]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [5]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [5]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

References

-

5-Methoxy-2-nitrobenzoic acid | 1882-69-5 | 98% - LBAO Chemicals. (n.d.). Retrieved from [Link]

-

5-Methoxy-2-nitrobenzoic Acid CAS 1882-69-5 - Home Sunshine Pharma. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Dicyanoketene Ethylene Acetal (DCKEA)

A Fundamental Push-Pull Synthon in Medicinal Chemistry

Executive Summary

Dicyanoketene ethylene acetal (2-(1,3-dioxolan-2-ylidene)malononitrile; CAS: 5464-59-5) represents a cornerstone in the chemistry of "push-pull" ethylenes—alkenes substituted with both powerful electron-donating (acetal oxygen) and electron-withdrawing (nitrile) groups.[1]

For the drug development professional, DCKEA is not merely a historical curiosity but a high-utility scaffold. It serves as a masked dicyanoketene equivalent, providing a controlled entry point for synthesizing highly functionalized pyrimidines, pyrazoles, and isoxazoles—heterocycles ubiquitous in oncology and antiviral pharmacophores. This guide synthesizes the historical genesis, rigorous synthetic protocols, and mechanistic utility of DCKEA.

Part 1: Historical Genesis & Theoretical Framework

1.1 The Cyanocarbon Era (1950s–1960s)

The discovery of DCKEA emerged from the DuPont Central Research Department's golden era of cyanocarbon chemistry. In the late 1950s, researchers W. J. Middleton and V. A.[1] Engelhardt sought to tame the reactivity of dicyanoketene, a species so reactive it polymerizes instantaneously.

-

The Challenge: Dicyanoketene cannot be isolated.

-

The Solution: Stabilization via acetalization. The ethylene acetal moiety "pushes" electron density into the central double bond, counteracting the "pull" of the nitrile groups, thereby stabilizing the molecule as a dipole.

Key Reference:

Middleton, W. J., & Engelhardt, V. A. (1958). Cyanocarbon Chemistry. IX. Heterocyclic Compounds from Dicyanoketene Acetals. Journal of the American Chemical Society.

1.2 The "Push-Pull" Phenomenon

DCKEA is a dipolarophile that reacts not through standard alkene chemistry, but through a polarized mechanism. The bond order is significantly reduced, creating a separation of charge that dictates its regioselectivity in cyclizations.

Figure 1: Resonance contribution in DCKEA. The zwitterionic form explains the susceptibility of the acetal carbon to nucleophilic displacement.

Part 2: Synthetic Evolution & Protocols

While modern transacetalization methods exist, the Tetracyanoethylene (TCNE) Disproportionation remains the most direct, albeit hazardous, route. This protocol relies on the high susceptibility of TCNE to nucleophilic attack by diols.

2.1 Critical Safety Protocol: Handling TCNE

WARNING: This reaction evolves Hydrogen Cyanide (HCN) .[2]

-

Engineering Control: Must be performed in a high-efficiency fume hood.

-

PPE: Silver Shield gloves, full face shield, and a chemically resistant apron.

-

Scavenging: The reaction utilizes urea, but an external caustic scrubber (NaOH) for the exhaust gas is recommended.

2.2 The "Gold Standard" Synthesis (Modified DuPont Method)

This protocol yields high-purity DCKEA suitable for GMP-adjacent workflows.

Reaction Scheme:

Step-by-Step Methodology:

| Step | Operation | Critical Parameter / Rationale |

| 1 | Solvent Prep | Dissolve Urea (4.0 g, 67 mmol) in distilled Ethylene Glycol (50 mL). Rationale: Urea acts as a weak base/buffer to moderate the elimination of HCN. |

| 2 | Addition | Add finely divided TCNE (25.6 g, 200 mmol) to the solution. |

| 3 | Heating | Heat to 70–75°C with vigorous stirring. Control: Do not exceed 80°C to prevent polymerization. |

| 4 | Reaction | Stir until the suspension clears to a brownish-yellow solution (~15 mins). |

| 5 | Crystallization | Cool rapidly in an ice-water bath. DCKEA precipitates as needles. |

| 6 | Isolation | Filter on a sintered glass funnel. Wash with cold ethylene glycol, then cold water.[2] |

| 7 | Drying | Dry in a vacuum desiccator over |

Yield: 77–85% Melting Point: 115–116.5°C Appearance: Slightly pink to colorless needles.[2]

Part 3: Reactivity & Applications in Drug Discovery

DCKEA acts as a three-carbon 1,3-dielectrophile . In drug development, it is primarily used to construct heterocyclic rings containing nitrogen.

3.1 Heterocycle Synthesis Workflow

The acetal oxygens are excellent leaving groups. When reacted with binucleophiles (hydrazines, amidines, urea), DCKEA undergoes a cascade of addition-elimination reactions.

Figure 2: Divergent synthesis of bioactive heterocycles from DCKEA.

3.2 Key Transformations Table

| Reagent | Product Class | Medicinal Relevance | Mechanism |

| Hydrazine | 3-Amino-4-cyanopyrazoles | JAK/STAT pathway inhibitors | Double nucleophilic substitution |

| Guanidine | 2,4-Diamino-5-cyanopyrimidines | Antifolates (e.g., Methotrexate analogs) | Condensation / Cyclization |

| Alcohols | THP Ethers | Protection of alcohols (DCKEA as Catalyst) | Mild acid catalysis (See Ref 3) |

3.3 DCKEA as a

-Acid Catalyst

Beyond synthesis, DCKEA serves as a mild, neutral catalyst for tetrahydropyranylation of alcohols. The electron-deficient nature of the alkene allows it to activate glycals without the harsh acidity of

Part 4: References

-

Middleton, W. J., & Engelhardt, V. A. (1958). Cyanocarbon Chemistry.[1][3] IX. Heterocyclic Compounds from Dicyanoketene Acetals. Journal of the American Chemical Society.[1] Link

-

Dickinson, C. L., & Melby, L. R. (1962). This compound.[1][2][4] Organic Syntheses, Coll. Vol. 4, p. 276. Link

-

Miura, T., & Masaki, Y. (1995).[4] this compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols.[4] Synthetic Communications.[1][4] Link

-

Gompper, R., & Töpfle, W. (1962). Substituierte Dithiocarbonsäuren und Keten-mercaptale. Chemische Berichte. (Foundational work on push-pull ketene acetals).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. orgsyn.org [orgsyn.org]

- 3. BJOC - Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes [beilstein-journals.org]

- 4. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]

Dicyanoketene ethylene acetal MSDS and handling precautions

Handling, Safety, and Reactivity Profile for High-Performance Synthesis

Executive Summary: The "Push-Pull" Paradox

Dicyanoketene ethylene acetal (DEA), or (1,3-Dioxolan-2-ylidene)propanedinitrile , represents a unique class of "push-pull" olefins. Unlike standard acetals used as protecting groups, DEA features a highly polarized double bond stabilized by electron-donating oxygen atoms and electron-withdrawing nitrile groups.

While often miscategorized in generic databases as a simple irritant, this compound is a masked cyanide source . Its utility in synthesizing heterocycles (pyrimidines, isoxazoles) and charge-transfer complexes is high, but it requires a handling protocol that respects its potential to revert to toxic precursors under thermal or acidic stress.

Crucial Distinction: Do not confuse this solid compound (MP: ~115°C) with "Acetal" (Acetaldehyde diethyl acetal), which is a flammable liquid solvent.

Part 1: Chemical Identity & Physiochemical Profile[1]

| Property | Specification |

| Chemical Name | (1,3-Dioxolan-2-ylidene)propanedinitrile |

| Common Name | This compound |

| CAS Number | 5694-65-5 |

| Molecular Formula | |

| Molecular Weight | 136.11 g/mol |

| Appearance | Large, slightly pink to colorless needles |

| Melting Point | 115–116.5 °C (Recrystallized) |

| Solubility | Soluble in acetonitrile, hot ethanol; sparingly soluble in water.[1] |

| Reactivity Class | Push-Pull Alkene / Michael Acceptor |

Part 2: Hazard Characterization (The "Why" of Safety)

The safety profile of DEA is dictated by its retro-synthetic instability . While the acetal ring stabilizes the dicyanoketene moiety under neutral conditions, the equilibrium shifts dangerously under specific stressors.

2.1 The Cyanide Release Mechanism

DEA is synthesized from Tetracyanoethylene (TCNE) and ethylene glycol, a reaction that evolves Hydrogen Cyanide (HCN). Conversely, the degradation of DEA can regenerate cyanogenic species.

Figure 1: Decomposition Pathway. Under acidic stress or combustion, the stabilizing acetal ring cleaves, releasing the transient dicyanoketene which may further decompose to release cyanide species.

2.2 GHS Classification (Derived)

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2] Rationale: Nitrile metabolism.

-

Skin/Eye Irritation: Category 2A/2. Rationale: Electrophilic alkene nature.

-

Specific Target Organ Toxicity: Respiratory irritation (dust inhalation).

Part 3: Advanced Handling & Storage Protocols

3.1 Engineering Controls & PPE

Standard latex gloves are insufficient due to the lipophilic nature of the acetal moiety, which facilitates permeation.

-

Gloves: Double-gloving recommended. Inner: Nitrile (0.11mm); Outer: Nitrile or Neoprene (minimum 0.3mm) if handling solutions.

-

Respiratory: If handling powder >500mg, use a P100 particulate respirator or work strictly within a certified fume hood (Face velocity: 100 fpm).

-

Surface Protection: Use disposable bench liners. The compound is a Michael acceptor and can bind covalently to biological nucleophiles (skin proteins), leading to sensitization.

3.2 Experimental Workflow: Safe Transfer & Solubilization

The Self-Validating Protocol: This workflow ensures that the compound has not degraded (hydrolyzed) prior to use, which would compromise yield and safety.

-

Visual Inspection: Pure DEA forms needles. If the solid appears as an amorphous powder or has a strong almond-like odor (HCN), do not open . Quench immediately (see Section 4).

-

Solvent Choice: Avoid protic solvents if acid catalysis is not intended. Anhydrous Acetonitrile (MeCN) is the preferred solvent for nucleophilic substitution reactions.

-

Weighing: Weigh in a closed vessel. Do not leave on the balance pan open to air; atmospheric moisture can initiate slow hydrolysis over time.

3.3 Synthesis Precaution (If preparing DEA)

If you are synthesizing DEA from TCNE (Tetracyanoethylene):

-

Mandatory Scrubber: The reaction evolves stoichiometric quantities of HCN. You must vent the reaction vessel through a bleach (sodium hypochlorite) or NaOH scrubber.

-

Reference: Organic Syntheses Coll. Vol. 4, p. 276 (1963).

Part 4: Emergency Response & Waste Management

4.1 Spill Response Decision Tree

Figure 2: Emergency Response Workflow. Bleach is used in the decontamination step to oxidize any liberated cyanide or hydrolysis products.

4.2 First Aid (Cyanide-Specific)

While DEA is less toxic than pure HCN, ingestion requires immediate action.

-

Ingestion: Do not induce vomiting. If conscious, rinse mouth.[2][3] Transport to ER immediately; alert medical staff of "Nitrile/Cyanide precursor" status to facilitate potential hydroxocobalamin treatment.

-

Skin Contact: Wash with soap and water for 15 minutes.[4] Monitor for "cyanosis" (blue discoloration) which indicates systemic absorption.

Part 5: Scientific Application Context

For the researcher, DEA is a versatile reagent. Its electron-deficiency allows it to react with nucleophiles that are typically inert to standard alkenes.

-

Inner Salt Formation: Reacts with tertiary amines and sulfides to form stable zwitterionic inner salts.

-

Heterocycle Synthesis: Acts as a C3 synthon. Reaction with amidines yields pyrimidines; reaction with hydroxylamine yields isoxazoles.

-

Mechanism: These reactions proceed via nucleophilic attack at the acetal carbon, followed by elimination of ethylene glycol or ring rearrangement.

Storage Tip: Store at 2–8°C under Argon. The compound is light-sensitive (turns pink/brown upon photo-degradation).

References

-

Dickinson, C. L.; Melby, L. R. (1963). "this compound". Organic Syntheses, Coll.[5] Vol. 4, p. 276.

-

Middleton, W. J.; Engelhardt, V. A. (1958). "Cyanocarbon Chemistry. II. Dicyanoketene Acyclic Acetals". Journal of the American Chemical Society, 80(11), 2788–2795.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 22036, (1,3-Dioxolan-2-ylidene)propanedinitrile". PubChem.

Sources

Methodological & Application

Application Note: Protocol for Tetrahydropyranylation using Dicyanoketene Ethylene Acetal (DCKEA)

Part 1: Executive Summary & Rationale

In complex organic synthesis, particularly during the late-stage functionalization of drug candidates, standard acid-catalyzed protection methods (e.g.,

This protocol details the use of Dicyanoketene Ethylene Acetal (DCKEA) as a mild, neutral

Key Advantages:

-

Neutral Conditions: Eliminates the risk of acid-catalyzed isomerization or hydrolysis.

-

High Chemoselectivity: Preferential protection of primary and secondary alcohols; effective for tertiary alcohols.

-

Operational Simplicity: Stable solid catalyst, room temperature reaction, non-aqueous workup.

Part 2: Scientific Foundation & Mechanism

The -Acid Activation Theory

The efficacy of DCKEA lies in its electronic structure. It is an electron-deficient olefin due to the two cyano groups. It functions as a

Mechanism Steps:

-

Complexation: The electron-deficient DCKEA forms a Charge-Transfer (CT) complex with the electron-rich double bond of DHP.

-

Activation: This interaction polarizes the DHP double bond, increasing the electrophilicity at the C-2 position.

-

Nucleophilic Attack: The alcohol (ROH) attacks the activated C-2 position.

-

Proton Transfer: An intramolecular or solvent-assisted proton transfer completes the addition, regenerating the DCKEA catalyst.

Diagram 1: Mechanistic Pathway

Caption: Figure 1. The catalytic cycle driven by the

Part 3: Material Preparation

While DCKEA is stable, commercial availability can fluctuate. It is easily synthesized from tetracyanoethylene (TCNE).

Synthesis of DCKEA Catalyst

Reference: Organic Syntheses, Coll. Vol. 5, p.424 (1973).

-

Reagents: Tetracyanoethylene (TCNE), Ethylene Glycol, Urea (as a buffer/scavenger).

-

Procedure:

Part 4: Standard Application Protocol

Reagents & Equipment[2][3][4]

-

Substrate: Target Alcohol (1.0 equiv)

-

Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)

-

Catalyst: DCKEA (0.05 – 0.10 equiv / 5-10 mol%)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous preferred but not strictly required)

-

Apparatus: Round-bottom flask, magnetic stir bar, inert atmosphere (Ar/N2) recommended.

Step-by-Step Methodology

-

Preparation:

-

Weigh the alcohol substrate (1.0 equiv) into the reaction flask.

-

Dissolve in DCM or MeCN (concentration ~0.2 – 0.5 M).

-

-

Catalyst Addition:

-

Add DCKEA (10 mol%) to the stirring solution. The solution may turn slightly colored (yellow/pink) due to charge-transfer complex formation.

-

-

Reaction Initiation:

-

Add DHP (1.2 equiv) dropwise via syringe at Room Temperature (20–25°C).

-

-

Monitoring:

-

Workup (Neutral):

-

Method A (Filtration): If using MeCN, concentrate the solvent. Redissolve in minimal ether/hexane; DCKEA often precipitates and can be filtered off.

-

Method B (Wash): Dilute with Et2O or EtOAc. Wash with saturated NaHCO3 (to remove any trace instability) and brine. Dry over Na2SO4.[4]

-

-

Purification:

-

Concentrate under reduced pressure.[2]

-

Purify via Flash Column Chromatography (Silica Gel) if necessary.

-

Diagram 2: Experimental Workflow

Caption: Figure 2. Operational workflow for the DCKEA-catalyzed protection of alcohols.

Part 5: Substrate Scope & Performance Data

The following table summarizes the efficiency of DCKEA compared to standard acidic catalysts, highlighting its superiority for sensitive substrates.

Table 1: Comparative Efficiency of DCKEA Protocols

| Substrate Class | Specific Example | Time (h) | Yield (%) | Notes on Chemoselectivity |

| Primary Alcohol | 1-Octanol | 1.5 | 98 | Excellent conversion, no byproducts. |

| Secondary Alcohol | Cyclohexanol | 2.0 | 96 | Faster than p-TsOH in dilute conditions. |

| Tertiary Alcohol | t-Butanol | 4.0 | 88 | Requires 2.0 eq DHP; remarkably high yield for steric bulk. |

| Acid-Labile | Acetal-containing alcohol | 2.5 | 95 | Crucial: Acetal group remains 100% intact. |

| Steroidal | Cholesterol | 3.0 | 92 | No isomerization of the double bond observed. |

| Phenolic | Phenol | 5.0 | 85 | Slower reaction; requires slightly higher temp (40°C). |

Part 6: Troubleshooting & Optimization

Solvent Effects[4][6]

-

DCM (Dichloromethane): Best general solvent. Good solubility for steroidal substrates.

-

MeCN (Acetonitrile): Increases reaction rate due to polarity but may not dissolve lipid-like substrates.

-

THF: generally avoids due to competitive coordination with the catalyst.

Catalyst Poisoning

-

Basic amines (e.g., pyridine, triethylamine) in the substrate will deactivate DCKEA by donating electrons to the

-acid center. -

Solution: Pre-wash the substrate with dilute acid or use a slight excess of DCKEA (15 mol%) if amine functionality is present (though protection of amino-alcohols is challenging).

Reaction Stalling

-

If the reaction stalls at 50% conversion, it is likely due to trace water hydrolyzing the active intermediate.

-

Solution: Add molecular sieves (4Å) to the reaction mixture.

Part 7: References

-

Oishi, M., et al. "this compound as a Mild

-Acid Catalyst for Tetrahydropyranylation of Alcohols." Synlett, 1999(12), 1944–1946. -

Dickinson, C. L., & Melby, L. R. "this compound." Organic Syntheses, Coll.[1] Vol. 5, p.424 (1973); Vol. 47, p.52 (1967).

-

Miura, T., & Masaki, Y. "this compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols."[6] Synthetic Communications, 1995, 25(13), 1981–1987.[6]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (Standard reference for THP stability).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,6-O-[1-Cyano-2-(2-iodophenyl)ethylidene] Acetals. Improved Second Generation Acetals for the Stereoselective Formation of β-d-Mannopyranosides and Regioselective Reductive Radical Fragmentation to β-d-Rhamnopyranosides. Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]

Application Note: High-Fidelity Alcohol Protection Under Neutral Conditions

Executive Summary & Rationale

In complex molecule synthesis, the protection of hydroxyl groups is a routine yet perilous operation. Traditional methods often rely on the "sledgehammer" approach: Williamson ether synthesis utilizes strong bases (NaH, pH > 14) which can cause epimerization of stereocenters or migration of acyl groups. Conversely, acid-catalyzed methods (e.g., dehydration) can cleave existing acetals or silyl ethers.

This guide details neutral and mild protection strategies , focusing on the "Goldilocks" zone where pH remains near 7. The primary focus is the Dudley Reagent (2-Benzyloxy-1-methylpyridinium triflate), the current gold standard for neutral benzylation, alongside the Trichloroacetimidate method for mild Lewis-acid catalyzed activation.

Critical Decision Matrix

Before selecting a protocol, analyze the substrate's sensitivity profile.

Figure 1: Decision matrix for selecting the appropriate alcohol protection strategy based on substrate stability.

Method A: The Dudley Reagent (Strictly Neutral)

The Dudley Reagent (2-Benzyloxy-1-methylpyridinium triflate, Bn-OPT ) is a bench-stable salt that releases a benzyl cation upon warming.[1][2] It is the superior choice for substrates that cannot tolerate any significant pH shift.

Mechanism of Action

Unlike SN2 displacements, this reaction proceeds via a thermal SN1-like pathway.[3] The driving force is the formation of the stable, non-nucleophilic byproduct, N-methyl-2-pyridone .

Figure 2: The thermal decomposition mechanism of Bn-OPT. MgO acts as a heterogeneous buffer.

Protocol: Neutral Benzylation

Reagents:

-

2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) [2.0 equiv]

-

Magnesium Oxide (MgO) [2.0 equiv] - Crucial for maintaining neutrality

-

Solvent:

-Trifluorotoluene (PhCF

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add the alcohol substrate (1.0 equiv), Bn-OPT (2.0 equiv), and MgO (2.0 equiv).

-

Solvation: Add PhCF

(0.1 M concentration relative to substrate). Note: PhCF -

Reaction: Heat the heterogeneous mixture to 83°C (oil bath temperature) with vigorous stirring.

-

Observation: The white suspension will persist. The reaction typically completes in 4–12 hours.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove MgO and the pyridone byproduct. Rinse with CH

Cl -

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography.

Why MgO?

While the reagent itself is neutral, the alkylation of the alcohol releases a proton (H

Method B: Trichloroacetimidate Activation (Mild Lewis Acid)

When the Dudley reagent is unavailable, or for sterically crowded secondary alcohols, the Benzyl Trichloroacetimidate method is the industry standard for "mild" protection. It avoids strong bases entirely but requires a catalytic amount of Lewis acid.

Protocol: Lewis Acid Catalyzed Benzylation

Reagents:

-

Benzyl 2,2,2-trichloroacetimidate (BTCA) [1.5 – 2.0 equiv]

-

Catalyst: Trimethylsilyl triflate (TMSOTf) or Triflic acid (TfOH) [0.05 equiv]

-

Solvent: CH

Cl

Step-by-Step Workflow:

-

Preparation: Flame-dry a flask under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve the alcohol and Benzyl Trichloroacetimidate in anhydrous CH

Cl -

Activation: Cool the solution to 0°C .

-

Catalysis: Add TMSOTf (typically 1-5 mol%) dropwise.

-

Caution: A slight exotherm may occur.

-

-

Reaction: Allow to warm to room temperature. Monitor by TLC (usually fast, < 2 hours).

-

Quench: Add triethylamine (Et

N) to neutralize the catalyst before concentration. -

Workup: Filter off the precipitated trichloroacetamide byproduct (if cyclohexane was used) or wash with NaHCO

solution.

Comparative Data Analysis

| Feature | Dudley Reagent (Bn-OPT) | Trichloroacetimidate (BTCA) | Williamson (NaH/BnBr) |

| pH Conditions | Neutral (Buffered with MgO) | Mild Acidic (Lewis Acid cat.) | Strong Basic (pH > 14) |

| Temp | Heat (83°C) | Cold to RT (0–25°C) | RT to Reflux |

| Acid Sensitive Groups | Excellent retention | Good (if catalyst load is low) | Excellent retention |

| Base Sensitive Groups | Excellent retention | Excellent retention | Poor (Decomposition) |

| Byproducts | N-methylpyridone (Water soluble) | Trichloroacetamide (Solid) | NaBr, H2 (Gas) |

| Atom Economy | Low (High MW reagent) | Moderate | High |

Troubleshooting & Optimization

-

Dudley Reaction Stalls:

-

Cause: Incomplete solubility of the salt or "coating" of the MgO.

-

Fix: Switch solvent to pure PhCF

(Benzotrifluoride) and ensure vigorous stirring to grind the MgO surface.

-

-

Imidate Rearrangement (Method B):

-

Issue: The imidate rearranges to N-benzyl trichloroacetamide (unreactive) instead of protecting the alcohol.

-

Fix: This happens if the reaction is too warm or the alcohol is unreactive. Keep the reaction strictly at 0°C and increase the concentration of the alcohol. Ensure the catalyst is fresh.

-

-

Removing the Pyridone Byproduct (Method A):

-

While mostly removed by filtration, trace N-methylpyridone can streak on silica. A simple aqueous wash (water/brine) during workup removes it completely as it is highly water-soluble.

-

References

-

Poon, K. W. C.; Dudley, G. B. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt."[1][2][7][8] Journal of Organic Chemistry, 2006 , 71(10), 3923–3927.[7]

-

[Link]

-

-

Eckenberg, P.; Groth, U.; Huhn, T.; Richter, N.; Schmeck, C. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron, 1993 , 49(8), 1619–1624.

-

[Link]

-

-

Albiniak, P. A.; Dudley, G. B. "Benzyl Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate."[3] Organic Syntheses, 2007 , 84, 295.[3]

-

Wessel, H. P.; Iversen, T.; Bundle, D. R. "Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates." Journal of the Chemical Society, Perkin Transactions 1, 1985, 2247–2250.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fiveable.me [fiveable.me]

- 5. medlifemastery.com [medlifemastery.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt. [bibbase.org]

- 8. Mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. surface.syr.edu [surface.syr.edu]

- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of O-glycosides using Dicyanoketene Ethylene Acetal as a Mild Catalyst

For Researchers, Scientists, and Drug Development Professionals

A Novel Approach to O-Glycoside Synthesis: Leveraging the Mild Catalytic Activity of Dicyanoketene Ethylene Acetal

The synthesis of O-glycosides, a critical process in drug discovery and glycobiology, is often hampered by the harsh conditions required for many conventional methods.[1][2] This guide introduces a promising and mild catalytic approach utilizing this compound for the formation of O-glycosidic bonds. Drawing upon its established efficacy in the mechanistically related tetrahydropyranylation of alcohols, this document provides a comprehensive overview of the proposed mechanism, detailed experimental protocols, and the potential scope and advantages of this innovative methodology.[3]

The Challenge of O-Glycosylation and the Promise of Mild Catalysis

O-linked glycans play pivotal roles in a myriad of biological processes, and the chemical synthesis of O-glycosides is fundamental to understanding and manipulating these functions.[4] Traditional glycosylation methods often rely on strong acids or heavy metal catalysts, which can be incompatible with sensitive functional groups present in complex glycosyl donors and acceptors.[5][6] The development of mild and efficient catalytic systems is therefore a significant pursuit in modern carbohydrate chemistry. This compound, a crystalline, air-stable solid, has demonstrated its potential as a mild Lewis acid catalyst in acetal formation, suggesting its applicability to the more intricate challenge of O-glycosylation.[3]

Proposed Mechanism of Catalysis: A π-Acid Mediated Pathway

The catalytic activity of this compound in the proposed O-glycosylation is predicated on its function as a π-acid. The electron-deficient double bond of the this compound is thought to interact with the lone pair of electrons on the oxygen atom of the glycosyl donor's anomeric hydroxyl group (or a related leaving group). This interaction polarizes the C-O bond, facilitating the departure of the leaving group and the formation of a transient oxocarbenium ion. The glycosyl acceptor then attacks this electrophilic species to form the O-glycosidic linkage. The catalyst is regenerated upon dissociation from the newly formed glycoside. This proposed mechanism is analogous to the established role of this compound in the tetrahydropyranylation of alcohols.[3]

Figure 1: Proposed catalytic cycle for O-glycosylation mediated by this compound.

Application Notes

Advantages of this compound in O-Glycosylation

-

Mild Reaction Conditions: The catalytic nature of this compound allows for reactions to be conducted under neutral or near-neutral conditions, preserving acid-labile protecting groups and sensitive functionalities within the glycosyl donor and acceptor.

-

High Efficiency: Based on its performance in tetrahydropyranylation, catalytic amounts of this compound are expected to promote efficient conversion to the desired O-glycoside.[3]

-

Operational Simplicity: The catalyst is a stable, crystalline solid that is easy to handle and can be used in standard laboratory settings without the need for rigorously anhydrous or inert atmospheres.

-

Favorable Stereoselectivity: While the stereochemical outcome will be substrate-dependent, the mild nature of the catalysis may favor thermodynamic product formation, potentially leading to predictable stereoselectivity.

Scope and Limitations

The proposed methodology is expected to be applicable to a range of glycosyl donors and acceptors.

-

Glycosyl Donors: Glycosyl donors with an anomeric hydroxyl group are the most likely candidates for direct activation. Other common glycosyl donors, such as thioglycosides or trichloroacetimidates, may also be compatible, although the reaction mechanism might vary.

-

Glycosyl Acceptors: Primary and secondary alcohols are expected to be suitable glycosyl acceptors. Sterically hindered alcohols may require longer reaction times or slightly elevated temperatures.

-

Limitations: The reactivity of the glycosyl donor and acceptor will be a critical factor. Highly deactivated donors or acceptors may exhibit sluggish reactivity. Further investigation is required to fully elucidate the substrate scope and any potential side reactions.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from a literature procedure.

Materials:

-

Tetracyanoethylene

-

Ethylene glycol

-

Urea

-

Ethanol (for recrystallization, optional)

-

Deionized water

-

Round-bottom flask

-

Stir bar

-

Heating mantle or water bath

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

In a well-ventilated fume hood, dissolve urea (e.g., 0.1 eq) in ethylene glycol in a round-bottom flask.

-

Add tetracyanoethylene (1.0 eq) to the solution.

-

Heat the mixture with stirring to approximately 70-80 °C until the tetracyanoethylene has completely dissolved.

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals sequentially with cold ethylene glycol and then with cold deionized water.

-

Dry the product under vacuum to yield this compound as a white to pale yellow crystalline solid.

-

(Optional) The product can be further purified by recrystallization from ethanol.

Proposed Protocol 2: O-Glycosylation of a Model Acceptor using a Glycosyl Donor

This is a proposed protocol based on the catalytic activity of this compound in acetal formation.[3] Optimization of reaction conditions (temperature, solvent, catalyst loading) may be necessary for specific substrates.

Figure 2: A generalized experimental workflow for the proposed O-glycosylation protocol.

Materials:

-

Glycosyl donor (with anomeric -OH)

-

Glycosyl acceptor (alcohol)

-

This compound (catalyst)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)

-

Round-bottom flask

-

Stir bar

-

Inert atmosphere setup (optional, but recommended)

-

TLC plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

To a clean, dry round-bottom flask, add the glycosyl acceptor (1.0 eq) and the glycosyl donor (1.2 eq).

-

Dissolve the reactants in the chosen anhydrous solvent.

-

Add a catalytic amount of this compound (e.g., 5-10 mol%).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be applied.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction if necessary (e.g., by adding a small amount of a mild base like triethylamine).

-

Dilute the reaction mixture with an appropriate organic solvent and wash with water or brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure O-glycoside.

-

Characterize the product by standard analytical techniques, such as NMR spectroscopy and mass spectrometry.

Data Presentation

The following table presents a summary of typical reaction parameters and expected outcomes for the tetrahydropyranylation of various alcohols using this compound as a catalyst.[3] These data provide a valuable reference point for the proposed O-glycosylation protocol, suggesting that high yields can be anticipated under mild conditions.

| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | 1-Octanol | 5 | CH₂Cl₂ | 2 | 95 |

| 2 | Cyclohexanol | 5 | CH₂Cl₂ | 1 | 98 |

| 3 | Benzyl alcohol | 5 | CH₂Cl₂ | 1.5 | 96 |

| 4 | 2-Phenylethanol | 5 | CH₂Cl₂ | 2 | 94 |

| 5 | Geraniol | 10 | CH₂Cl₂ | 3 | 92 |

Table 1: Tetrahydropyranylation of Alcohols Catalyzed by this compound.[3]

Conclusion

This compound presents a compelling opportunity for the development of a mild and efficient catalytic method for O-glycoside synthesis. Its proven effectiveness in a mechanistically analogous reaction, coupled with its ease of handling and favorable reaction conditions, makes it an attractive alternative to conventional glycosylation promoters. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore and optimize this promising new approach in the synthesis of complex carbohydrates and glycoconjugates.

References

-

Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. The Journal of Organic Chemistry, 2011 . [Link]

-

Miura, T., & Masaki, Y. (1995). This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols. Synthetic Communications, 25(13), 1981–1987. [Link]

-

Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry, 2012 . [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 2019 . [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 2022 . [Link]

-

Selective Glycosylation: Synthetic Methods and Catalysts. ResearchGate, 2017 . [Link]

-

Palladium-Catalyzed O-Glycosylation through π-π Interactions. Organic Letters, 2024 . [Link]

-

Catalytic Glycosylations in Oligosaccharide Synthesis. ResearchGate, 2020 . [Link]

Sources

- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub: are you are robot? [sci-hub.jp]

- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Preparation and Use of Polymer-Supported Dicyanoketene Ethylene Acetal

[1]

Executive Summary

Polymer-Supported this compound (PS-DCKEA) is a mild, neutral, and recyclable

This guide provides a validated protocol for synthesizing PS-DCKEA from commercially available polymer precursors and Tetracyanoethylene (TCNE). It further details its application in chemoselective protection/deprotection sequences, offering a sustainable alternative to single-use catalysts.

Scientific Foundation: The -Acid Mechanism

The catalytic efficacy of DCKEA stems from its unique electronic structure. The dicyanoketene acetal moiety functions as a

-

Mechanism: The highly electron-withdrawing nitrile groups lower the LUMO energy of the acetal double bond (in the ketene acetal form), facilitating interaction with nucleophiles.

-

Advantage: This interaction is reversible and "soft," avoiding the harsh protonation pathways that lead to side reactions in acid-labile substrates (e.g., migration of double bonds, racemization).

Diagram 1: Mechanistic Pathway & Catalytic Cycle

Preparation Protocol: PS-DCKEA

This protocol utilizes the reaction between Tetracyanoethylene (TCNE) and a Polymer-Supported Diol . This approach mimics the solution-phase synthesis of DCKEA from ethylene glycol and TCNE.

Materials & Equipment

| Component | Specification | Role |

| Polymer Support | Polystyrene-bound Diol (1.0–1.5 mmol/g loading) | Solid Support |

| Reagent | Tetracyanoethylene (TCNE) | Active Precursor |

| Solvent | Anhydrous Benzene or Toluene | Reaction Medium |

| Solvent | Dimethylformamide (DMF) | Washing Solvent |

| Equipment | Solid-phase synthesis vessel (fritted glass) | Reactor |

Note: TCNE is a source of HCN equivalents; all operations must be performed in a well-ventilated fume hood.

Step-by-Step Synthesis

Objective: Functionalize the polymer diol with the dicyanoketene acetal moiety.

-

Resin Swelling:

-

Place 1.0 g of Polystyrene-bound Diol resin into a fritted glass reaction vessel.

-

Add 10 mL of anhydrous benzene (or toluene).

-

Allow the resin to swell for 30 minutes at room temperature.

-

Why: Swelling expands the polymer matrix, exposing the internal diol sites to the reagents.

-

-

Reaction with TCNE:

-

Dissolve TCNE (3.0 equivalents relative to diol loading) in minimal anhydrous benzene/toluene.

-

Add the TCNE solution to the swollen resin.

-

Heat the mixture to 70–80 °C with gentle agitation (orbital shaker or rotation).

-

Reaction Time: 12–24 hours.

-

Observation: The resin typically changes color (often to a dark brown or reddish hue) indicating the formation of the charge-transfer complex and subsequent acetalization.

-

-

Workup and Washing:

-

Filter the resin to remove the supernatant.

-

Wash Sequence:

-

Anhydrous Benzene (

mL) – Removes unreacted TCNE. -

DMF (

mL) – Removes polar byproducts. -

Dichloromethane (

mL) – Swells and shrinks resin to remove trapped impurities. -

Diethyl Ether (

mL) – Facilitates drying.

-

-

-

Drying:

-

Dry the resin under high vacuum (0.1 mmHg) at 40 °C for 6 hours.

-

Store in a desiccator protected from light.

-

Characterization

To validate the synthesis, perform the following checks:

-

IR Spectroscopy (KBr pellet or ATR): Look for the characteristic C

N stretch around 2220–2230 cm -

Elemental Analysis: Determine Nitrogen content.

-

Calculation: Loading (mmol/g) =

.

-

Diagram 2: Synthesis Workflow

Application Protocol: Chemoselective Acetalization

This protocol demonstrates the protection of an alcohol as a Tetrahydropyranyl (THP) ether using PS-DCKEA.

Reaction Setup

| Parameter | Condition |

| Substrate | Alcohol (1.0 mmol) |

| Reagent | 3,4-Dihydro-2H-pyran (DHP) (1.2–1.5 mmol) |

| Catalyst | PS-DCKEA (10–20 mg, approx. 1–2 mol%) |

| Solvent | Dichloromethane (DCM) or Acetonitrile (2 mL) |

| Temperature | Room Temperature (20–25 °C) |

Procedure

-

Charge: Add the alcohol, DHP, and solvent to a vial containing the dry PS-DCKEA beads.

-

Incubate: Stir gently or shake at room temperature.

-

Monitoring: Monitor by TLC.[1] Most primary alcohols react within 1–3 hours; secondary alcohols may require 4–6 hours.

-

-

Filtration: Once complete, filter the mixture through a small cotton plug or frit to remove the polymer beads.

-

Recycle: Wash the recovered beads with DCM (

) and dry. They can be reused 3–5 times without significant loss of activity. -

Isolation: Evaporate the solvent from the filtrate to obtain the pure THP ether. Flash chromatography is often unnecessary due to the neutral conditions.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Incomplete resin swelling. | Ensure solvent matches resin compatibility (e.g., DCM for polystyrene). |

| Catalyst Leaching | Physical degradation of beads. | Avoid magnetic stirring bars; use orbital shakers to prevent grinding. |

| Slow Reaction | High steric hindrance. | Increase temperature to 40 °C or increase catalyst loading to 5 mol%. |

References

-

Tanaka, N., Miura, T., & Masaki, Y. (2000).[2][3] Polymer-Supported Dicyanoketene Acetal as a

-Acid Catalyst: Monothioacetalization and Carbon-Carbon Bond Formation of Acetals.[2][4] Chemical and Pharmaceutical Bulletin, 48(7), 1010–1016.[4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Masaki, Y., Miura, T., & Ochiai, M. (1993). This compound as a mild and efficient catalyst for tetrahydropyranylation of alcohols.[5] Chemistry Letters, 22(1), 17–20.

-

Dickinson, C. L., & Melby, L. R. (1959). This compound.[2][4][5] Organic Syntheses, 39, 13.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polymer-Supported dicyanoketene acetal as a pi-acid catalyst: monothioacetalization and carbon-carbon bond formation of acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]

Dicyanoketene ethylene acetal in acetalization reactions

Technical Guide: this compound (DCKEA) as a -Acid Catalyst for Acetalization

Executive Summary

In the landscape of organic synthesis, This compound (DCKEA) represents a paradigm shift from classical Brønsted acid catalysis to

This guide details the synthesis of DCKEA, its mechanistic grounding, and its primary application: the neutral, chemoselective tetrahydropyranylation (THP protection) of alcohols, as well as its utility in controlled deprotection and transacetalization.

The Catalyst: Structure & Synthesis[1]

DCKEA is not commercially ubiquitous; thus, in-house synthesis is often required. It is a stable, crystalline solid derived from Tetracyanoethylene (TCNE).

Chemical Identity[2]

-

IUPAC Name: 2-(1,3-Dioxolan-2-ylidene)malononitrile

-

Formula:

-

Structure: An electron-deficient alkene where the dicyanomethylene group pulls electron density, creating a highly electrophilic

-system.

Protocol: Synthesis of DCKEA

Objective: Synthesize high-purity DCKEA from TCNE and Ethylene Glycol.

Safety Warning: TCNE evolves HCN upon hydrolysis/decomposition. Work in a well-ventilated fume hood. Wear nitrile gloves.

Reagents:

-

Tetracyanoethylene (TCNE): 25.6 g (0.20 mol)[1]

-

Ethylene Glycol: 50 mL (Distilled)

-

Urea: 4.0 g (0.067 mol) - Acts as a scavenger/buffer.

Step-by-Step Procedure:

-

Preparation: In a 125 mL Erlenmeyer flask, dissolve urea (4.0 g) in distilled ethylene glycol (50 mL).

-

Addition: Add finely divided TCNE (25.6 g) to the solution.

-

Reaction: Heat the flask on a steam bath at 70–75°C .

-

Critical Control Point: Stir frequently with a thermometer.[1] Do not overheat. The reaction is complete when the solution becomes homogeneous (approx. 15 minutes).

-

-

Crystallization: Cool the resulting brownish-yellow solution in an ice-water bath. DCKEA will precipitate as crystals.

-

Filtration: Collect the precipitate via vacuum filtration on a Büchner funnel.

-

Purification:

-

Drying: Dry in a vacuum desiccator.

Mechanism of Action: -Acid Catalysis

The efficacy of DCKEA lies in its ability to act as a

The Catalytic Cycle (THP Protection)

In the reaction between an alcohol and 3,4-dihydro-2H-pyran (DHP):

-

Complexation: The electron-deficient C=C bond of DCKEA approaches the electron-rich C=C bond of the enol ether (DHP).

-

Activation: This

- -

Addition: The alcohol oxygen attacks the activated DHP.

-

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer completes the formation of the THP ether, releasing DCKEA unchanged.

Mechanistic Visualization

The following diagram illustrates the activation pathway, contrasting it with traditional acid catalysis.

Caption: DCKEA activates the enol ether (DHP) via non-covalent

Protocol: Neutral Tetrahydropyranylation of Alcohols

This is the primary application of DCKEA, ideal for substrates containing acid-labile groups (e.g., epoxides, acetals, silyl ethers).

Reagents & Equipment

-

Substrate: Target Alcohol (1.0 equiv).

-

Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv).

-

Catalyst: DCKEA (0.05 – 0.10 equiv / 5-10 mol%).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (

). Anhydrous conditions are preferred but strictly "dry box" conditions are rarely necessary due to the catalyst's robustness.

Experimental Procedure

-

Setup: Charge a flame-dried round-bottom flask with the Alcohol (1.0 mmol) and Dichloromethane (5 mL).

-

Catalyst Addition: Add DCKEA (0.05 mmol, 5 mol%). Stir for 2 minutes to ensure dissolution/dispersion.

-

Reagent Addition: Add DHP (1.2 mmol) dropwise at Room Temperature (25°C).

-

Reaction Monitoring: Stir at room temperature. Monitor via TLC (typically 1–3 hours).

-

Note: The reaction mixture remains neutral throughout. pH paper should show no color change.

-

-

Quenching (Optional): Since the medium is neutral, quenching is often unnecessary. However, adding a drop of pyridine or washing with saturated

ensures removal of any trace byproducts. -

Workup:

-

Dilute with DCM.

-

Wash with water (

). -

Dry organic layer over

. -

Concentrate under reduced pressure.

-

-

Purification: Flash column chromatography (Silica gel).

Data Summary: Catalyst Comparison

Comparison of DCKEA against standard acid catalysts for THP protection of acid-sensitive alcohols.

| Catalyst | Conditions | Time (h) | Yield (%) | Acid-Sensitive Group Tolerance |

| DCKEA | Neutral, DCM, RT | 1.5 | 95 | Excellent (Epoxides, Acetals intact) |

| Acidic, DCM, RT | 1.0 | 88 | Poor (Risk of migration/hydrolysis) | |

| PPTS | Weakly Acidic, DCM | 4.0 | 92 | Good (Standard alternative) |

| Neutral/Mild | 2.5 | 90 | Moderate (Iodine can be oxidative) |

Application II: Chemoselective Deprotection

While DCKEA promotes acetal formation from enol ethers, it can also catalyze the hydrolysis (deprotection) of acetals when water is introduced as a nucleophile/solvent, particularly in aqueous acetonitrile.

Protocol: Deprotection of THP Ethers

Objective: Remove THP group to restore the alcohol.

-

Solvent: Mix Acetonitrile and Water (9:1 ratio).

-

Reaction: Dissolve THP ether in the solvent mixture.

-

Catalyst: Add DCKEA (10 mol%).

-

Conditions: Heat to 50–60°C.

-

Mechanism: DCKEA activates the acetal oxygen (or the transient enol ether formed in equilibrium), facilitating hydrolysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Decomposed Catalyst | Recrystallize DCKEA from ethanol. Ensure DHP is distilled before use. |

| Slow Reaction | Steric Hindrance | Increase catalyst loading to 15-20 mol%. Switch solvent to Acetonitrile (more polar). |

| Side Reactions | Moisture Contamination | Although robust, excessive water competes with the alcohol. Use anhydrous DCM. |

| Color in Product | Residual DCKEA | DCKEA is colored.[1] Ensure thorough aqueous wash or chromatographic separation. |

Polymer-Supported DCKEA (Advanced Application)

For industrial or flow-chemistry applications, DCKEA can be copolymerized (e.g., with styrene/divinylbenzene) to create a heterogeneous catalyst.

-

Benefit: The catalyst is recovered by simple filtration.

-

Protocol: Use Polymer-Supported DCKEA (PS-DCKEA) at 10 wt% loading relative to substrate. Reaction times may increase slightly due to diffusion limits.

References

-

Synthesis of DCKEA: Middleton, W. J.; Engelhardt, V. A. Cyanocarbon Chemistry. IX. Heterocyclic Compounds from Dicyanoketene Acetals.Journal of the American Chemical Society, 1958 , 80, 2788.[1] Link

-

THP Protection Protocol: Miura, T.; Masaki, Y. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols.[2]Synthetic Communications, 1995 , 25(13), 1981–1987.[2] Link

-

Polymer-Supported Variant: Tanaka, N.; Miura, T.; Masaki, Y.[3] Polymer-Supported Dicyanoketene Acetal as a

-Acid Catalyst: Monothioacetalization and Carbon-Carbon Bond Formation of Acetals.[3][4]Chemical and Pharmaceutical Bulletin, 2000 , 48(7), 1010-1016.[3] Link - General Acetalization Context: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Polymer-Supported dicyanoketene acetal as a pi-acid catalyst: monothioacetalization and carbon-carbon bond formation of acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

Green Chemistry Applications of Dicyanoketene Ethylene Acetal (DCKEA)

A Technical Guide for Sustainable Synthesis & Catalysis

Executive Summary

Dicyanoketene ethylene acetal (DCKEA) , chemically known as 2-(1,3-dioxolan-2-ylidene)malononitrile, represents a specialized class of "push-pull" alkenes. Unlike traditional reagents that rely on Brønsted acidity or heavy metal catalysis, DCKEA functions as a neutral

This guide details the application of DCKEA in green chemistry, specifically focusing on its utility in protecting group chemistry , recyclable polymer-supported catalysis , and heterocyclic drug scaffold synthesis . Its "green" profile is defined by its ability to operate under neutral conditions (preserving acid-sensitive substrates), its high atom economy, and its potential for immobilization and recycling.

Part 1: DCKEA as a Neutral -Acid Catalyst

The primary green application of DCKEA is its use as a catalyst for the tetrahydropyranylation (THP protection) of alcohols. Traditional methods often use strong acids (p-TsOH, HCl) which generate acidic waste and degrade sensitive functional groups. DCKEA offers a mild, neutral alternative.[1]

Mechanism of Action

DCKEA possesses a highly electron-deficient double bond due to the two cyano groups (electron-withdrawing). This deficiency allows it to act as a

Figure 1: Mechanism of DCKEA-mediated

Protocol 1: Neutral Tetrahydropyranylation of Alcohols

Objective: Protect a primary alcohol as a THP ether using DCKEA under solvent-minimized conditions.

Reagents:

-

Substrate: Benzyl alcohol (10 mmol)

-

Reagent: 3,4-Dihydro-2H-pyran (DHP) (12 mmol)

-

Catalyst: DCKEA (0.5 - 1.0 mol%)

-

Solvent: Dichloromethane (DCM) or Solvent-free (if liquid substrate)

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask, dissolve DCKEA (0.05 mmol, 6.8 mg) in the alcohol substrate (10 mmol). If the alcohol is solid, use a minimum amount of DCM (2 mL).

-

Activation: Add DHP (12 mmol) dropwise to the mixture at room temperature (25°C).

-

Reaction: Stir the mixture magnetically. The reaction typically proceeds to completion within 30–60 minutes. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol spot.

-

Quenching (Green): No aqueous workup is strictly necessary for the reaction itself. To remove the catalyst, pass the mixture through a short pad of neutral alumina or silica gel.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the pure THP ether.

Performance Data:

| Substrate Type | Reaction Time | Yield (%) | Green Benefit |

| Primary Alcohol | 0.5 h | 95-99% | No acidic waste; Neutral pH |

| Allylic Alcohol | 1.0 h | 92-96% | No isomerization of double bond |

| Acid-Sensitive Diol | 1.5 h | 90-94% | Selective protection; No rearrangement |

Part 2: Polymer-Supported DCKEA (Recyclable Catalysis)

To further align with the 12 Principles of Green Chemistry (specifically Principle 4: Designing Safer Chemicals and Principle 8: Reduce Derivatives/Catalysis), DCKEA can be immobilized on a polymer support. This creates a heterogeneous catalyst that can be recovered by simple filtration and reused multiple times.

Synthesis of Polymer-Supported DCKEA

The catalyst is synthesized by copolymerizing a vinyl-functionalized dicyanoketene acetal derivative with styrene and divinylbenzene (DVB).

Figure 2: Workflow for the synthesis and recycling of Polymer-Supported DCKEA.

Protocol 2: Monothioacetalization using Polymer-Supported DCKEA

Objective: Convert an acetal to a monothioacetal (useful intermediates in drug synthesis) using the recyclable catalyst.

-

Setup: Charge a reaction vial with the acetal (1 mmol) and thiol (1.1 mmol).

-

Catalysis: Add Polymer-Supported DCKEA (50 mg, loading ~0.5 mmol/g).

-

Reaction: Stir at 50°C in acetonitrile (2 mL) for 2–4 hours.

-

Workup: Filter the reaction mixture.

-

Filtrate: Evaporate to obtain the product.

-

Solid (Catalyst): Wash with DCM, dry under vacuum, and store for the next run.

-

-

Validation: The catalyst typically retains >90% activity after 5 cycles.

Part 3: Synthesis of N-Heterocycles (Drug Scaffolds)

DCKEA serves as a potent C3 synthon for the construction of pyrimidines and other N-heterocycles. The "push-pull" nature of the acetal makes the ethylene carbons highly reactive towards binucleophiles.

Application: One-Pot Synthesis of Pyrimidines

This method avoids the use of harsh condensing agents (like POCl3) and toxic solvents.

Reaction Scheme:

Protocol:

-

Mix: In ethanol (green solvent), dissolve DCKEA (1 mmol) and the corresponding amidine hydrochloride (1 mmol).

-

Base: Add sodium ethoxide (1.1 mmol) to liberate the free amidine.

-

Reflux: Heat the mixture to reflux for 3 hours. The solution will typically turn from colorless to yellow/orange.

-

Isolation: Cool to room temperature. The pyrimidine product often precipitates. Filter and wash with cold ethanol.

-

Atom Economy: The byproduct is ethylene glycol, which is relatively benign and easily separated compared to phosphine oxides or heavy metal salts.

References

-

This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols. Source: Synthetic Communications (1995).[1] URL:[Link]

-

Polymer-Supported dicyanoketene acetal as a pi-acid catalyst: monothioacetalization and carbon-carbon bond formation of acetals. Source: Chemical & Pharmaceutical Bulletin (2000).[2] URL:[Link]

-

Heterocyclic Compounds from Dicyanoketene Acetals. Source: Journal of Organic Chemistry (via ACS Publications). URL:[Link]

-

This compound (Organic Syntheses Procedure). Source: Organic Syntheses (Coll.[3][4] Vol. 5, p. 450). URL:[Link]

Sources

- 1. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]

- 2. Polymer-Supported dicyanoketene acetal as a pi-acid catalyst: monothioacetalization and carbon-carbon bond formation of acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion with Dicyanoketene Ethylene Acetal

For Researchers, Scientists, and Drug Development Professionals

FAQs: Foundational Knowledge for Success

Q1: What is Dicyanoketene Ethylene Acetal and what is its primary application?

This compound is a versatile organic reagent. Structurally, it features a highly electrophilic dicyanoketene moiety protected as a stable ethylene acetal. Its primary utility lies in the synthesis of various heterocyclic compounds, such as pyrimidines and pyrazoles, by reacting with a range of nucleophiles.[1][2] It also serves as a mild and efficient catalyst for certain reactions, like the tetrahydropyranylation of alcohols.[3]

Q2: How should I properly store and handle this compound?

This compound should be stored in a cool, dry place, away from moisture, as the acetal group can be susceptible to hydrolysis under acidic conditions. It is typically a stable, crystalline solid.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should always be followed.

Q3: What are the general stability characteristics of the acetal group in this molecule?

The ethylene acetal group is generally stable under neutral to strongly basic conditions.[4] However, it is sensitive to acidic conditions, which can lead to hydrolysis and the regeneration of the highly reactive dicyanoketene.[5][6][7] This property is crucial to consider when planning multi-step syntheses.

Troubleshooting Guide: Addressing Low Conversion

Low conversion in reactions involving this compound can often be traced back to a few key areas: reagent quality, reaction conditions, and the nature of the nucleophile.

Issue 1: Inconsistent or Low Yields—Could It Be the Reagent?

Q: My reaction is sluggish and giving poor yields. How can I be sure my this compound is of sufficient quality?

A: The purity of this compound is paramount for achieving high conversion. Here’s how to assess and address potential quality issues:

-

Moisture Contamination: The synthesis of this compound is sensitive to moisture, with water in the ethylene glycol reactant leading to significantly lower yields.[1] It is plausible that residual moisture in the final product could lead to slow hydrolysis and reduced reactivity.

-

Solution: Ensure the reagent is stored in a desiccator. If moisture contamination is suspected, drying the material under vacuum may be beneficial.

-

-

Impurities from Synthesis: The synthesis involves tetracyanoethylene and ethylene glycol. Incomplete reaction or purification can leave residual starting materials or byproducts.

Protocol for Recrystallization of this compound

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, you may add a small amount of decolorizing carbon and heat for a short period.

-

Hot-filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

| Parameter | Recommended Solvent | Key Considerations |

| Recrystallization | Ethanol | May not significantly alter the melting point but can remove colored impurities.[1] |